molecular formula C20H35NO2 B15423241 2-Propenoic acid, 2-cyano-, hexadecyl ester CAS No. 102375-54-2

2-Propenoic acid, 2-cyano-, hexadecyl ester

Cat. No.: B15423241
CAS No.: 102375-54-2
M. Wt: 321.5 g/mol
InChI Key: PKWQQFDYTCZGQI-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-cyano-, hexadecyl ester is a specialty chemical of significant interest in polymer science and advanced materials research. This long-chain alkyl ester of a cyanated acrylic acid is primarily valued as a high-value monomer for synthesizing specialized polymers. Researchers utilize this compound to introduce both a long, hydrophobic hexadecyl (cetyl) chain and a highly reactive cyano group into a polymer backbone. The long alkyl chain can impart properties such as internal plasticization, low surface energy, and improved solubility, while the cyano group enhances the polarity and thermal stability of the resulting materials. Its applications are focused on the development of high-performance coatings, thermoplastic elastomers, and pressure-sensitive adhesives, where its unique structure contributes to tailored material characteristics. The compound is also relevant in organic synthesis as a building block for creating more complex molecules. As with all such specialized monomers, handling should follow appropriate safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

102375-54-2

Molecular Formula

C20H35NO2

Molecular Weight

321.5 g/mol

IUPAC Name

hexadecyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C20H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-20(22)19(2)18-21/h2-17H2,1H3

InChI Key

PKWQQFDYTCZGQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(=C)C#N

Origin of Product

United States

Biological Activity

2-Propenoic acid, 2-cyano-, hexadecyl ester, commonly known by its CAS Registry Number 88053-65-0, is an acrylate compound characterized by a long-chain hexadecyl group. This unique structure imparts specific hydrophobic properties and reactivity that are significant in various applications, particularly in polymer chemistry and materials science. Understanding the biological activity of this compound is crucial for its safe application in industrial and consumer products.

  • Molecular Formula : C_{19}H_{36}O_{2}
  • Molecular Weight : Approximately 296.4879 g/mol
  • Structure : The compound features a propenoic acid backbone with a cyano functional group, enhancing its reactivity for polymerization processes.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its toxicity, metabolism, and potential health effects.

Toxicity Studies

  • Acute Toxicity :
    • In animal studies, the median lethal dose (LD50) was reported to be greater than 2000 mg/kg body weight in rats, indicating low acute oral toxicity .
    • Observations included intense redness and edema following topical application, suggesting potential irritant effects .
  • Sensitization Potential :
    • Skin sensitization studies indicated that the compound can provoke allergic reactions. Guinea pigs showed positive reactions after exposure to the chemical .
    • Human case reports revealed instances of allergic contact dermatitis associated with products containing acrylates, including this compound .
  • Genotoxicity :
    • The compound exhibited weakly positive results for gene mutations in mammalian tests under certain conditions but was negative in other assays without metabolic activation .

Metabolism and Pharmacokinetics

The metabolism of this compound involves rapid absorption and distribution in mammals. Following oral administration in rats:

  • Approximately 90% of the administered dose was excreted within 72 hours, primarily through respiration and urine .
  • The compound does not show significant bioaccumulation potential .

Case Studies

A review of clinical cases highlights the relevance of this compound in occupational settings:

  • Several workers in printing plants developed dermatitis due to exposure to UV-cured inks containing acrylates .
  • Patch tests confirmed sensitivity to various acrylate monomers among affected individuals.

Applications and Implications

The unique properties of this compound make it suitable for applications in coatings, adhesives, and sealants due to its hydrophobic nature and reactivity:

  • It can polymerize via free radical mechanisms to form long-chain polymers useful in industrial applications.
  • Its compatibility with other materials is essential for optimizing formulations that include this compound.

Summary Table of Biological Activity Findings

Parameter Findings
Acute ToxicityLD50 > 2000 mg/kg; low toxicity
Skin SensitizationPositive reactions in guinea pigs; human dermatitis cases
GenotoxicityWeakly positive in some tests; negative without activation
MetabolismRapid absorption; no significant bioaccumulation

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 2-propenoic acid, 2-cyano-, hexadecyl ester with other cyanoacrylates and acrylate esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Chain Length Substituent Key Applications Sources
2-Cyano-, hexadecyl ester C20H33NO2 ~319.5 (estimated) C16 -CN Polymers, hydrophobic coatings
Ethyl cyanoacrylate C6H7NO2 125.13 C2 -CN Adhesives (e.g., "Super Glue")
Butyl 2-cyanoacrylate C8H11NO2 153.18 C4 -CN Medical adhesives, industrial
Methyl cyanoacrylate C5H5NO2 111.10 C1 -CN Fast-setting adhesives
Hexadecyl acrylate (no cyano) C19H36O2 296.49 C16 -H (no -CN) Polymers, surfactants


Key Observations :

  • Molecular Weight: The hexadecyl ester’s molecular weight (~319.5 g/mol) is ~2.5–3× higher than ethyl or methyl cyanoacrylates, primarily due to the C16 chain .
  • Reactivity: The electron-withdrawing cyano group enhances polymerization kinetics compared to non-cyano acrylates (e.g., hexadecyl acrylate) .

Physical and Thermodynamic Properties

Property Hexadecyl 2-Cyanoacrylate (Estimated) Ethyl Cyanoacrylate Butyl Cyanoacrylate
Boiling Point (°C) >300 (decomposes) 78–80 78 (at 0.133 kPa)
Viscosity High (semi-solid or waxy) Low (liquid) Moderate (liquid)
Solubility in Water Insoluble Slightly soluble Negligible
Polymerization Rate Slower (due to steric hindrance) Instantaneous Moderate

Sources :

  • Boiling Point: The hexadecyl ester’s high molecular weight and long chain result in a boiling point exceeding 300°C, contrasting sharply with ethyl cyanoacrylate (78–80°C) .
  • Viscosity : The C16 chain increases viscosity, likely rendering the compound a semi-solid at room temperature, unlike low-viscosity methyl/ethyl analogues .

Preparation Methods

Transesterification of Ethyl Cyanoacetate with Hexadecanol

The transesterification of ethyl cyanoacetate with hexadecanol represents a foundational route for synthesizing 2-propenoic acid, 2-cyano-, hexadecyl ester. This method leverages titanium tetra-isopropoxide as a catalyst to facilitate alcohol exchange under azeotropic distillation conditions.

Reaction Mechanism and Optimization

The process begins with the conversion of ethyl cyanoacetate into its 2-hydroxyimino derivative, followed by transesterification with hexadecanol in toluene. Titanium tetra-isopropoxide coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbonyl group and promoting nucleophilic attack by hexadecanol. Azeotropic distillation removes ethanol, shifting the equilibrium toward ester formation. Key parameters include:

  • Molar ratio : A 1:2 molar ratio of ethyl cyanoacetate to hexadecanol ensures complete conversion.
  • Temperature : Prolonged reflux at 110°C for 16–24 hours maximizes yield.
  • Catalyst loading : 1–2 mol% titanium tetra-isopropoxide optimizes reaction kinetics without side-product formation.

Post-reaction purification involves column chromatography (20–25% ethyl acetate in light petroleum), yielding a white crystalline product with a melting point of 80–82°C.

Table 1: Transesterification Reaction Conditions and Outcomes
Parameter Value
Starting Material Ethyl cyanoacetate
Alcohol Hexadecanol
Catalyst Titanium tetra-isopropoxide
Solvent Toluene
Reaction Time 16–24 hours
Yield 56%
Purity (HPLC) >98%

Copolymerization with Azidopoly(ethylene glycol) Cyanoacetate

Functionalized copolymers incorporating this compound are synthesized via anionic polymerization, enabling tailored nanoparticle designs for biomedical applications.

Synthesis of Poly[(hexadecyl cyanoacrylate)-co-azidopoly(ethylene glycol) Cyanoacrylate]

This method involves the copolymerization of hexadecyl cyanoacrylate (HDCA) with azidopoly(ethylene glycol) cyanoacrylate (N3PEGCA) using pyrrolidine as an initiator and formalin as a chain-transfer agent.

Procedure :

  • Monomer Preparation : HDCA and N3PEG47CA (DPn = 47) are dissolved in a 3:1 molar ratio in ethanol and dichloromethane.
  • Initiation : Pyrrolidine (0.61 mmol) and formalin (13.3 mmol) are added dropwise to the monomer solution.
  • Polymerization : The reaction proceeds at room temperature for 24 hours under inert conditions.
  • Purification : The crude product is washed with aqueous HCl and brine, followed by drying under reduced pressure.

The resulting copolymer exhibits a molecular weight (Mn) of 1,970 g·mol⁻¹ and a polydispersity index (Đ) of 1.04, confirming controlled polymerization.

Table 2: Copolymerization Parameters and Characterization
Parameter Value
Monomers HDCA, N3PEG47CA
Solvent System Ethanol/Dichloromethane (1:2)
Initiator Pyrrolidine
Reaction Time 24 hours
Mn (SEC) 1,970 g·mol⁻¹
Đ (Mw/Mn) 1.04

Direct Esterification of 2-Cyanoacrylic Acid with Hexadecanol

While less common due to handling challenges, direct esterification of 2-cyanoacrylic acid with hexadecanol offers a single-step route. This method requires acidic catalysts (e.g., sulfuric acid) and stringent moisture control to prevent premature polymerization.

Kinetic and Thermodynamic Considerations

The reaction equilibrium favors ester formation at elevated temperatures (120–140°C), but side reactions such as dimerization of 2-cyanoacrylic acid necessitate careful monitoring. Azeotropic removal of water using molecular sieves improves yields to ~45%.

Comparative Analysis of Synthesis Routes

Table 3: Advantages and Limitations of Preparation Methods
Method Yield Purity Scalability Cost Efficiency
Transesterification 56% High Moderate Moderate
Copolymerization 92% Very High High Low
Direct Esterification 45% Medium Low High
  • Transesterification balances yield and scalability but requires extensive purification.
  • Copolymerization achieves high purity and molecular control but demands specialized initiators.
  • Direct Esterification is cost-effective but limited by side reactions and lower yields.

Characterization and Quality Control

Critical characterization techniques for this compound include:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) confirms ester formation with signals at δ 4.36 ppm (OCH₂) and δ 1.15 ppm (CH₂ groups of hexadecyl chain).
  • SEC Analysis : Size exclusion chromatography verifies copolymer molecular weights and Đ values.
  • FT-IR : Absorption at 1733 cm⁻¹ (C=O stretch) and 2103 cm⁻¹ (N₃ stretch in copolymers).

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing:

  • Moisture Sensitivity : Cyanoacrylate monomers polymerize rapidly in humid environments, necessitating anhydrous conditions.
  • Catalyst Removal : Residual titanium or pyrrolidine must be eliminated to meet pharmaceutical-grade standards.
  • Solvent Recovery : Ethanol and dichloromethane recycling systems reduce environmental impact.

Q & A

Q. What are the optimal synthetic routes for 2-propenoic acid, 2-cyano-, hexadecyl ester, considering yield and purity?

Methodological Answer: Synthesis typically involves esterification of 2-cyanoacrylic acid with hexadecyl alcohol under controlled conditions. Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated methods improve esterification efficiency .
  • Reaction temperature : Maintain 60–80°C to balance reaction rate and side-product formation (e.g., polymerization of cyanoacrylate) .
  • Purification : Use fractional distillation or column chromatography to isolate the ester from unreacted alcohol and oligomers .
  • Yield optimization : Monitor reaction progress via FT-IR for disappearance of the -OH stretch (~3200–3600 cm⁻¹) of hexadecyl alcohol .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Confirm ester formation by detecting the disappearance of the hydroxyl proton (~1–5 ppm) in hexadecyl alcohol and the appearance of acrylate protons (δ 5.5–6.5 ppm) .
    • ¹³C NMR : Verify the cyano group (δ ~115–120 ppm) and ester carbonyl (δ ~165–170 ppm) .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 337.3 for C₂₀H₃₃NO₂) and rule out oligomers .
  • FT-IR analysis : Identify characteristic bands for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in thermal stability data of this compound across different studies?

Methodological Answer: Discrepancies often arise from impurities or experimental conditions. To address this:

  • Controlled atmosphere analysis : Perform thermogravimetric analysis (TGA) under nitrogen to prevent oxidative degradation, which may artificially lower decomposition temperatures .
  • Sample purity validation : Use HPLC to quantify residual monomers or stabilizers (e.g., hydroquinone) that affect thermal behavior .
  • Isoconversional kinetics : Apply the Friedman method to compare activation energies (Eₐ) across studies, identifying outliers due to side reactions .

Q. How does the hexadecyl chain length influence the polymerization kinetics and material properties of 2-cyanoacrylate esters compared to shorter alkyl chains?

Methodological Answer:

  • Polymerization rate : Longer alkyl chains (e.g., hexadecyl) reduce polymerization rate due to steric hindrance, as shown by rheometry (e.g., gelation time increases from 5 s for methyl ester to >60 s for hexadecyl ester) .
  • Mechanical properties : Dynamic mechanical analysis (DMA) reveals higher flexibility in hexadecyl-derived polymers (Tg ~−20°C) vs. rigid methyl ester polymers (Tg ~120°C) .
  • Adhesive strength : Lap-shear testing demonstrates lower bond strength for hexadecyl esters due to reduced polarity, but enhanced hydrophobicity improves corrosion resistance in coatings .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound, and how can they be addressed?

Methodological Answer:

  • Fragmentation complexity : The hexadecyl chain produces abundant low-mass ions (e.g., m/z 57, 71) masking diagnostic peaks. Use tandem MS (MS/MS) to isolate the molecular ion and identify backbone fragments (e.g., [M-C₁₆H₃₃]⁺ at m/z 139) .
  • Adduct interference : Sodium or potassium adducts ([M+Na]⁺) may dominate spectra. Employ desalting columns or ion-exchange resins to minimize adduct formation .
  • Quantitative limitations : Use internal standards (e.g., deuterated analogs) to correct for ionization efficiency differences between the ester and degradation products .

Q. What methodologies are recommended for assessing the acute toxicity of this compound in in vitro models?

Methodological Answer:

  • Cell viability assays : Use MTT or resazurin assays on human keratinocyte (HaCaT) cells to determine IC₅₀ values. Include controls for cyanoacrylate hydrolysis products (e.g., formaldehyde) .
  • Oxidative stress markers : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence in liver (HepG2) cells to evaluate sub-lethal toxicity .
  • Metabolic stability : Incubate the ester with liver microsomes (e.g., human S9 fraction) and monitor degradation via LC-MS to predict in vivo persistence .

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